Lipophilicity (LogP) Comparison: 3,7-Dimethyl vs. 3,5-Dimethyl vs. 3,6-Dimethylbenzo[d]isoxazole
The predicted LogP of 3,7-dimethylbenzo[d]isoxazole is approximately 3.1, which is ~0.65 log units higher than the predicted LogP of its 3,5-dimethyl and 3,6-dimethyl regioisomers (LogP ≈ 2.44) . This difference reflects the altered electronic distribution when both methyl groups are positioned on the same side of the fused ring system (3- and 7-positions), reducing effective polarity relative to isomers with one methyl on each ring face. A ΔLogP of +0.66 translates to an approximately 4.6-fold increase in octanol-water partition coefficient, which can meaningfully impact membrane permeability and non-specific protein binding in biological assays .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.1 (predicted; 3,7-dimethylbenzo[d]isoxazole) |
| Comparator Or Baseline | 3,5-Dimethylbenzo[d]isoxazole: LogP = 2.44460 (predicted); 3,6-Dimethylbenzo[d]isoxazole: LogP = 2.44460 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.66 (3,7-isomer is more lipophilic) |
| Conditions | In silico prediction; computed LogP values from standardized molecular descriptors in public chemical databases |
Why This Matters
Higher lipophilicity of the 3,7-isomer can be deliberately exploited when increased membrane permeability or greater hydrophobic pocket occupancy is desired, whereas the 3,5- and 3,6-isomers offer lower LogP when aqueous solubility must be prioritized.
